molecular formula C5H5BrN2OS B1267840 2-Bromo-N-(1,3-thiazol-2-yl)acetamide CAS No. 73326-20-2

2-Bromo-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B1267840
CAS RN: 73326-20-2
M. Wt: 221.08 g/mol
InChI Key: AACUYXPCLUSFMI-UHFFFAOYSA-N
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Description

2-Bromo-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that contains a thiazole ring. Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years. For instance, a new series of pyrazolo [3.4,d] thiazole derivatives was synthesized and evaluated for their anti-HIV-1 activity . Another study reported the synthesis of N- (4- (3-aminophenyl (thiazol-2-yl)acetamide family .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide is characterized by the presence of a thiazole ring, a bromine atom, and an acetamide group . The thiazole ring is a five-membered ring containing two hetero atoms .


Chemical Reactions Analysis

Thiazole derivatives have been found to undergo a variety of chemical reactions. For example, on hydrolysis, a compound converted to corresponding phenoxy acid and finally this on coupling with 2-amino-4- (4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine and 2- (1 H -benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate furnished compound .

Scientific Research Applications

Antimicrobial and Antiproliferative Agents

Field

Pharmacology

Summary

Compounds similar to “2-Bromo-N-(1,3-thiazol-2-yl)acetamide”, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized and studied for their potential as antimicrobial and antiproliferative agents .

Methods

The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using a turbidimetric method. They were also tested for anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results

The results revealed that certain compounds have promising antimicrobial activity. Some compounds were also found to be active against the breast cancer cell line .

Antibacterial and Antifungal Activities

Field

Microbiology

Summary

2,4-disubstituted thiazole derivatives, which are structurally similar to “2-Bromo-N-(1,3-thiazol-2-yl)acetamide”, have been synthesized and evaluated for their antibacterial and antifungal activities .

Methods

The compounds were tested in vitro for their antibacterial activity against Gram-positive bacteria Enterococcus faecalis, and Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli. They were also tested against yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .

Results

The study did not provide specific results for each compound, but it suggests that these types of compounds may have potential as antibacterial and antifungal agents .

Antioxidant, Analgesic, and Anti-inflammatory Activities

Summary

Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory agents .

Methods

These compounds are typically tested in vitro using various assays to measure their antioxidant, analgesic, and anti-inflammatory activities .

Results

While specific results for each compound are not provided, the study suggests that these types of compounds may have potential as antioxidant, analgesic, and anti-inflammatory agents .

Antiviral Activities

Field

Virology

Summary

Some thiazole derivatives have been studied for their potential antiviral activities .

Methods

These compounds are typically tested in vitro against various viruses to determine their antiviral activities .

Results

The study does not provide specific results for each compound, but it suggests that these types of compounds may have potential as antiviral agents .

Antitumor or Cytotoxic Activities

Field

Oncology

Summary

Thiazole derivatives have been found to act as antitumor or cytotoxic agents .

Methods

These compounds are typically tested in vitro using various cancer cell lines to measure their antitumor or cytotoxic activities .

Results

While specific results for each compound are not provided, the study suggests that these types of compounds may have potential as antitumor or cytotoxic agents .

Future Directions

The future directions for the study of 2-Bromo-N-(1,3-thiazol-2-yl)acetamide and related compounds could involve further exploration of their synthesis, biological activities, and potential applications in medicine. Given the wide range of biological activities exhibited by thiazole derivatives, these compounds are of significant interest in the field of medicinal chemistry .

properties

IUPAC Name

2-bromo-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACUYXPCLUSFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307944
Record name 2-Bromo-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(1,3-thiazol-2-yl)acetamide

CAS RN

73326-20-2
Record name 73326-20-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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